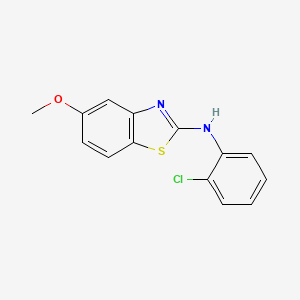

N-(2-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and chemical stability. Spectroscopic properties, such as UV/Vis, IR, NMR, and mass spectra, may also be included .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Antimicrobial Activities : Research has demonstrated the synthesis of new pyridine derivatives using amino substituted benzothiazoles, which exhibited variable and modest antimicrobial activities against investigated strains of bacteria and fungi. This highlights the potential of benzothiazole derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Environmental Applications

Adsorption Resins for Water Treatment : A study focused on the fabrication of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water. This research indicates the efficiency of benzothiazole derivatives in environmental purification processes (Zhou et al., 2018).

Corrosion Inhibition

Corrosion Resistance of Mild Steel : Benzothiazole derivatives have been investigated for their ability to enhance the corrosion resistance of mild steel in acidic solutions. The studies suggest significant inhibition efficiency, making these compounds valuable in materials science and engineering applications (Salarvand et al., 2017).

Chemical Synthesis and Catalysis

Amination Reactions Mediated by Palladium : The utility of benzothiazole derivatives in facilitating amination reactions involving aryl chlorides, bromides, and iodides with various nitrogen-containing substrates has been explored, showcasing their relevance in organic synthesis and pharmaceutical manufacturing (Grasa et al., 2001).

Analytical Chemistry Applications

Detection of Aromatic Amines in Consumer Products : Benzothiazole derivatives have been utilized in the development of methods for the determination of aromatic amines, pollutants in consumer products, by liquid chromatography coupled to electrochemical detection. This underscores their importance in environmental monitoring and safety assessments (Lizier & Zanoni, 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

This involves discussing potential future research directions. For example, if the compound has shown promising activity in preliminary studies, future work may involve optimizing its structure for better activity, studying its mechanism of action in more detail, or testing it in more complex biological systems .

Eigenschaften

IUPAC Name |

N-(2-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2OS/c1-18-9-6-7-13-12(8-9)17-14(19-13)16-11-5-3-2-4-10(11)15/h2-8H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZRBUFYFFPTSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-N-[cyano(cyclopropyl)methyl]-4-methylthiophene-2-carboxamide](/img/structure/B2682909.png)

![3-benzyl-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2682910.png)

![1-(3,6-Dichloropyridine-2-carbonyl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B2682913.png)

![N-(benzo[d]thiazol-5-yl)furan-2-carboxamide](/img/structure/B2682915.png)

![N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide](/img/structure/B2682918.png)

![2-cyclohexyl-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2682919.png)

![5-(4-ethylphenyl)-1-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2682921.png)

![2-(pyridin-3-ylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2682926.png)